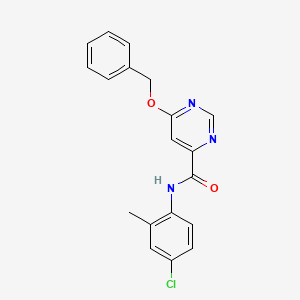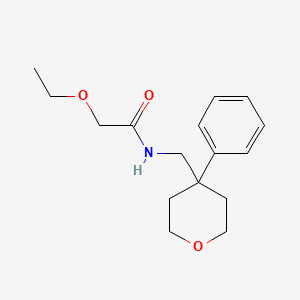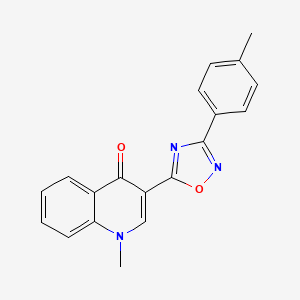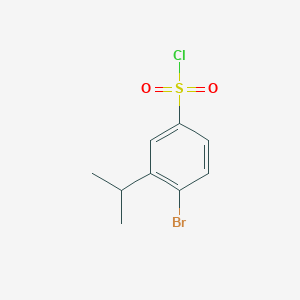
3-Nitrophenyl piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Nitrophenyl piperidine-1-carboxylate” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of piperidine derivatives has been studied extensively. For example, single crystals were developed for certain compounds, and their molecular interactions were evaluated in docking studies . These studies reveal the suitability of these compounds for further development .Chemical Reactions Analysis
Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Spectroscopic and Theoretical Studies
3-Nitrophenyl piperidine-1-carboxylate has been involved in the formation of stable hydrogen-bonded complexes, exhibiting significant interactions in crystal and optimized theoretical structures. Such compounds are characterized extensively using single-crystal X-ray analysis, Raman, FTIR spectroscopies, and various theoretical approaches. These studies contribute to a better understanding of the vibrational spectra and charge delocalization of these complexes, which can be critical for understanding their behavior in various chemical environments (Anioła et al., 2016).
Chemical Reactivity and Medium Effects
Research has been conducted to understand the influence of different solvents, especially ionic liquids, on the reactivity and mechanism of reactions involving compounds like 3-Nitrophenyl piperidine-1-carboxylate. By analyzing medium effects and comparing rate constants across various solvents, insights into the underlying chemical processes can be gained, enhancing our understanding of these compounds' behavior in different chemical environments (Millán et al., 2013).
Enzymatic Reactions and Bioorganic Chemistry
The behavior of carboxylate groups in hydrophobic environments, as might be found in active sites of enzymes, has been modeled using derivatives of 3-Nitrophenyl piperidine-1-carboxylate. Understanding how these compounds interact in such environments can shed light on enzyme-catalyzed reactions and offer insights into biological processes at a molecular level (Menger et al., 1975).
Applications in Synthesis and Structural Analysis
3-Nitrophenyl piperidine-1-carboxylate derivatives have been synthesized and utilized in various applications, including as intermediates in the synthesis of biologically active compounds. Structural analysis through methods such as X-ray analysis and NMR has been crucial in characterizing these compounds and understanding their potential applications in various fields, including pharmaceuticals (Ya-hu, 2010).
作用機序
Target of Action
It’s worth noting that piperidine derivatives, such as icaridin, have been found to interact with the olfactory system of insects, specifically odorant receptors (ors) and ionotropic receptors (ir) .
Mode of Action
It’s presumed that piperidine derivatives interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues
Biochemical Pathways
Piperidine derivatives are known to be biosynthetically derived from l-lysine and a cinnamoyl-coa precursor . The decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO), originating 5-aminopentanal. This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .
Result of Action
Piperidine derivatives like icaridin have been found to inhibit nociceptive processing and central sensitization in vivo .
将来の方向性
Piperidine derivatives have shown significant potential in drug discovery and development . They have been evaluated for their anti-tubercular activity , and their molecular interactions reveal their suitability for further development . Therefore, the future directions in this field could involve further exploration of the therapeutic potential of “3-Nitrophenyl piperidine-1-carboxylate” and similar compounds.
特性
IUPAC Name |
(3-nitrophenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-2-1-3-8-13)18-11-6-4-5-10(9-11)14(16)17/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFGQNBFSNBMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2827390.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2827392.png)
![3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2827393.png)





![2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2827405.png)
![3-(4-bromophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827408.png)

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2827410.png)
![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)